molecular formula C15H20N2OSSi B14609766 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole CAS No. 60114-19-4

3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole

Cat. No.: B14609766
CAS No.: 60114-19-4
M. Wt: 304.5 g/mol
InChI Key: WQVSBZYFCFDUCK-UHFFFAOYSA-N
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Description

3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is a complex organic compound that features an indole core substituted with an isothiocyanatoethyl group, a methoxy group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Isothiocyanatoethyl Group: The isothiocyanatoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate isothiocyanate precursor.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the isothiocyanato group.

Scientific Research Applications

3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The isothiocyanato group is known to react with nucleophiles such as thiols and amines, which can lead to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isothiocyanatoethyl methacrylate
  • 2-Isothiocyanatoethyl acrylate
  • 1-(2-Isothiocyanatoethyl)-3-methoxybenzene

Uniqueness

3-(2-Isothiocyanatoethyl)-5-methoxy-1-(trimethylsilyl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trimethylsilyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for further chemical modifications and applications.

Properties

CAS No.

60114-19-4

Molecular Formula

C15H20N2OSSi

Molecular Weight

304.5 g/mol

IUPAC Name

[3-(2-isothiocyanatoethyl)-5-methoxyindol-1-yl]-trimethylsilane

InChI

InChI=1S/C15H20N2OSSi/c1-18-13-5-6-15-14(9-13)12(7-8-16-11-19)10-17(15)20(2,3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

WQVSBZYFCFDUCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CCN=C=S)[Si](C)(C)C

Origin of Product

United States

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